molecular formula C29H30N2O3S B11491646 2-{2,5-dioxo-4-[4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

2-{2,5-dioxo-4-[4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

Cat. No.: B11491646
M. Wt: 486.6 g/mol
InChI Key: CNLXIBMEFGRUCF-UHFFFAOYSA-N
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Description

2-{2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound that features a unique combination of functional groups and ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE involves multiple steps, including the formation of the octahydroquinoline and cyclooctathiophene coresThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-{2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE is unique due to its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H30N2O3S

Molecular Weight

486.6 g/mol

IUPAC Name

2-[2,5-dioxo-4-(4-prop-2-enoxyphenyl)-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C29H30N2O3S/c1-2-16-34-20-14-12-19(13-15-20)22-17-27(33)31(24-9-7-10-25(32)28(22)24)29-23(18-30)21-8-5-3-4-6-11-26(21)35-29/h2,12-15,22H,1,3-11,16-17H2

InChI Key

CNLXIBMEFGRUCF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)CCC3)C4=C(C5=C(S4)CCCCCC5)C#N

Origin of Product

United States

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